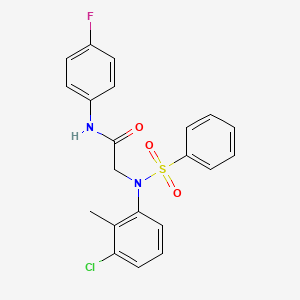![molecular formula C21H23NO3 B3934418 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline](/img/structure/B3934418.png)
8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline
Descripción general
Descripción
8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline, also known as MQNB, is a synthetic compound that has shown potential as a research tool in the field of neuroscience. MQNB belongs to the family of quinoline derivatives and has been found to exhibit high affinity for certain receptors in the brain. In
Mecanismo De Acción
The mechanism of action of 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline is not fully understood, but it is believed to act as a sigma-2 receptor agonist. This activation of the sigma-2 receptor has been shown to lead to the release of calcium from intracellular stores, which can then activate various signaling pathways and affect cellular processes.
Biochemical and Physiological Effects:
8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the uptake of dopamine and norepinephrine, which can affect mood regulation and attention. It has also been found to induce apoptosis in cancer cells, which suggests potential as an anti-cancer agent. Additionally, 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline has been shown to have anxiolytic and anti-depressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline in lab experiments is its high affinity for the sigma-2 receptor, which makes it a useful tool for studying the physiological processes associated with this receptor. However, one limitation is that the mechanism of action of 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline. One area of interest is its potential as an anti-cancer agent. Further research is needed to determine its efficacy and safety in this application. Additionally, the anxiolytic and anti-depressant effects of 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline suggest potential as a treatment for mood disorders. Further studies are needed to explore this potential application. Finally, the mechanism of action of 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline is not fully understood, and further research is needed to elucidate its effects on cellular processes.
Aplicaciones Científicas De Investigación
8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline has been found to be a useful research tool in the field of neuroscience. It has been shown to bind with high affinity to the sigma-2 receptor, which is known to be involved in various physiological processes such as cell proliferation, apoptosis, and neurotransmitter release. 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline has also been found to inhibit the uptake of dopamine and norepinephrine, which are neurotransmitters involved in mood regulation and attention.
Propiedades
IUPAC Name |
8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-16-10-11-18(20(15-16)23-2)24-13-3-4-14-25-19-9-5-7-17-8-6-12-22-21(17)19/h5-12,15H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCCFIURKQIQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Methoxy-4-methylphenoxy)butoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(3-chloro-4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934340.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-2-ethoxybenzene](/img/structure/B3934348.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B3934353.png)

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934357.png)
![3-isopropoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3934361.png)

![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B3934399.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934403.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3934405.png)
![1-ethoxy-2-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B3934408.png)
![4-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3934412.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3934429.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B3934430.png)